Malonate(1-)

Description

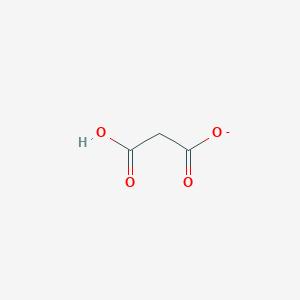

Structure

3D Structure

Properties

Molecular Formula |

C3H3O4- |

|---|---|

Molecular Weight |

103.05 g/mol |

IUPAC Name |

3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1 |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(=O)[O-] |

Canonical SMILES |

C(C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

what are the physicochemical properties of malonate(1-)

An In-depth Technical Guide to the Physicochemical Properties of Malonate(1-)

Introduction

Malonate(1-) is the conjugate base of malonic acid, a dicarboxylic acid found in various biological systems.[1][2] As an intermediate in the deprotonation of malonic acid, malonate(1-) plays a role in various biochemical processes and is of significant interest to researchers in drug development and biochemistry. This document provides a comprehensive overview of the core physicochemical properties of malonate(1-), detailed experimental protocols for their determination, and visualizations of its key interactions and analytical workflows.

Core Physicochemical Properties

The physicochemical properties of malonate(1-) are crucial for understanding its behavior in chemical and biological systems. These properties are summarized below.

General and Structural Properties

Malonate(1-), also known as the hydrogenmalonate ion, is formed by the loss of a single proton from malonic acid.

| Property | Value | Source |

| Chemical Formula | C₃H₃O₄⁻ | Derived from Malonic Acid |

| Molecular Weight | 103.05 g/mol | Calculated |

| Parent Compound | Malonic Acid (C₃H₄O₄) | [3][4] |

| Synonyms | Hydrogenmalonate, Propanedioate(1-) |

Acid-Base Properties

Malonic acid is a diprotic acid, meaning it can donate two protons. The pKa values define the equilibrium between malonic acid, malonate(1-), and malonate(2-).

| Property | Value | Conditions | Source |

| pKa₁ (Malonic Acid ⇌ Malonate(1-) + H⁺) | 2.83 - 2.85 | 25 °C | [1][3][4][5] |

| pKa₂ (Malonate(1-) ⇌ Malonate(2-) + H⁺) | 5.69 - 5.7 | 25 °C | [1][4][5] |

Solubility

| Compound | Solubility in Water | Conditions | Source |

| Malonic Acid | 763 g/L | 25 °C | [1][3][6] |

| Sodium Malonate | Soluble | 25 °C | [7] |

Stability

Malonic acid is stable under recommended storage conditions.[8] It decomposes upon melting at temperatures around 135-137 °C.[1][2][4] In solution, the stability of the malonate(1-) ion is pH-dependent.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of malonic acid with a strong base and monitoring the pH to determine the acid dissociation constants.

Materials:

-

Malonic acid

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Deionized water

-

pH meter with a glass electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Preparation: Accurately weigh a sample of malonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.

-

Titration:

-

Place the malonic acid solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add small, precise increments of the 0.1 M NaOH solution from the buret.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa₁ is the pH at the first half-equivalence point (half the volume of NaOH needed to reach the first equivalence point).

-

The pKa₂ is the pH at the second half-equivalence point (midway between the first and second equivalence points).

-

Alternatively, calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence points.

-

Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method

This is a standard method for determining the solubility of a substance in a specific solvent.

Materials:

-

Malonic acid

-

Deionized water (or buffer of a specific pH)

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of malonic acid to a known volume of water in a sealed flask. This ensures that a saturated solution is formed.

-

Equilibration: Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the liquid phase.

-

Analysis:

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of solvent.

-

Determine the concentration of malonic acid in the diluted sample using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.

-

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of malonic acid under the experimental conditions.

Biochemical Interactions and Pathways

Malonate is well-known in biochemistry as a classical competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4]

Inhibition of Succinate Dehydrogenase

Malonate's structure is very similar to that of succinate, the natural substrate for succinate dehydrogenase. This structural similarity allows malonate to bind to the active site of the enzyme, but it cannot be dehydrogenated. This binding prevents the normal substrate, succinate, from accessing the enzyme, thereby inhibiting the conversion of succinate to fumarate and blocking a key step in both the citric acid cycle and the electron transport chain.

References

- 1. Malonic acid - Wikipedia [en.wikipedia.org]

- 2. turito.com [turito.com]

- 3. Malonate Ion | C3H2O4-2 | CID 9084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. atamankimya.com [atamankimya.com]

- 7. researchgate.net [researchgate.net]

- 8. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Malonate(1-) in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonate, a three-carbon dicarboxylic acid, is a classical and potent competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. Its structural similarity to the endogenous substrate, succinate, allows it to bind to the active site of SDH, thereby blocking the conversion of succinate to fumarate. This inhibition has profound consequences for cellular metabolism, disrupting the Krebs cycle, impairing electron transport, and modulating the production of reactive oxygen species (ROS). This technical guide provides an in-depth examination of the biochemical role of malonate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism and effects on cellular pathways.

Introduction

Cellular respiration is the fundamental process by which organisms convert biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. This process is orchestrated through a series of interconnected metabolic pathways, including glycolysis, the Krebs (or citric acid) cycle, and oxidative phosphorylation. Succinate dehydrogenase (SDH) is a unique enzyme that participates in both the Krebs cycle and the electron transport chain, making it a critical hub for cellular energy production.

Malonate (propanedioate) serves as a powerful tool for studying and modulating cellular respiration due to its specific action as a competitive inhibitor of SDH. Historically, its use was instrumental in elucidating the sequence of reactions in the Krebs cycle. Today, the study of malonate and its derivatives continues to be relevant in various fields, from understanding the pathophysiology of metabolic diseases to developing therapeutic strategies for conditions such as ischemia-reperfusion injury.

Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase

The inhibitory effect of malonate stems from its structural analogy to succinate. Both are dicarboxylic acids, but malonate's three-carbon backbone differs from succinate's four-carbon structure. This similarity allows malonate to bind to the active site of SDH, but it lacks the -CH₂-CH₂- group that undergoes oxidation to a -CH=CH- double bond to form fumarate. Consequently, malonate binds to the enzyme without reacting, effectively blocking the substrate, succinate, from accessing the active site.

This competitive inhibition leads to two primary consequences:

-

Disruption of the Krebs Cycle: The blockage of the succinate-to-fumarate conversion causes an accumulation of succinate upstream of the block. This accumulation can allosterically inhibit other enzymes in the cycle and slows down the overall rate of the Krebs cycle, reducing the production of reducing equivalents (NADH and FADH₂).

-

Impairment of the Electron Transport Chain: As SDH (Complex II) is directly part of the electron transport chain, its inhibition by malonate reduces the flow of electrons from succinate to coenzyme Q (ubiquinone). This diminishes the overall capacity of the electron transport chain to generate a proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis.

Caption: Mechanism of malonate's competitive inhibition of SDH in the Krebs Cycle.

Downstream Cellular Effects

The inhibition of SDH by malonate triggers a cascade of downstream effects beyond the immediate disruption of the Krebs cycle and electron transport.

-

Reactive Oxygen Species (ROS) Modulation: The accumulation of succinate can drive a phenomenon known as reverse electron transport (RET) at Complex I, leading to a massive production of superoxide, a reactive oxygen species. Paradoxically, inhibiting SDH with malonate at the onset of reperfusion following a period of ischemia has been shown to reduce overall ROS production. This is because the rapid re-oxidation of accumulated succinate during reperfusion is a primary driver of ROS bursts. By temporarily blocking SDH, malonate mitigates this damaging surge.[1]

-

Mitochondrial Membrane Potential and Swelling: Malonate can induce a rapid collapse of the mitochondrial membrane potential.[2][3] This depolarization, coupled with ROS production, can overwhelm the mitochondrion's antioxidant defenses (like glutathione) and lead to the opening of the mitochondrial permeability transition pore (MPTP).[3] MPTP opening results in mitochondrial swelling and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, ultimately triggering cell death pathways.[2][3]

Caption: Downstream effects of SDH inhibition by malonate. *See text for details.

Quantitative Data on Malonate's Effects

The effects of malonate on cellular and mitochondrial functions have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of Malonate on Ischemia-Reperfusion Injury in Isolated Mouse Hearts

| Parameter | Control (Reperfusion) | Malonate (3 mmol/L during Reperfusion) | P-value |

| LDH Release (U/g dry tissue/15 min) | 189.20 ± 13.74 | 125.41 ± 16.82 | 0.015 |

| Infarct Size (%) | 39.84 ± 2.78 | 24.57 ± 2.32 | 0.001 |

| LVdevP Recovery (% of baseline) | 7.76 ± 2.53 | 20.06 ± 3.82 | 0.017 |

| Data sourced from Valls-Lacalle et al., 2016.[1] LVdevP: Left Ventricular developed Pressure; LDH: Lactate Dehydrogenase. |

Table 2: Effects of Malonate on Mitochondrial Antioxidant Stores

| Malonate Concentration | Mitochondrial NAD(P)H (% of control) | Mitochondrial GSH (% of control) |

| 1 mM | ~80% | ~75% |

| 10 mM | ~60% | ~55% |

| 50 mM | ~45% | ~40% |

| 100 mM | ~35% | ~30% |

| Data adapted from Fernandez-Gomez et al., 2005.[2] Measurements were taken 15 minutes after treatment. GSH: Glutathione. |

Experimental Protocols

Protocol for Assessing Malonate's Effect on Ischemia-Reperfusion Injury

This protocol is adapted from the methodology used to study cardioprotective effects of SDH inhibition.

Objective: To determine if malonate administration during reperfusion reduces myocardial infarct size.

Methodology:

-

Animal Model: Adult male C57BL/6J mice (25–30 g) are used.

-

Heart Perfusion:

-

Anesthetize the mouse (e.g., sodium pentobarbital 1.5 g/kg, i.p.).

-

Excise the heart quickly and perfuse retrogradely through the aorta using a Langendorff apparatus.

-

Use Krebs-Henseleit buffer, oxygenated (95% O₂: 5% CO₂) and maintained at 37°C.

-

-

Experimental Groups:

-

Control Group: Hearts undergo stabilization, ischemia, and reperfusion with standard Krebs-Henseleit buffer.

-

Malonate Group: Hearts undergo the same protocol, but the reperfusion buffer is supplemented with 3 mmol/L disodium malonate for the first 15 minutes of reperfusion.

-

-

Ischemia-Reperfusion Protocol:

-

Equilibration (30 min): Perfuse the heart with standard buffer to allow it to stabilize.

-

Global Ischemia (35 min): Stop the perfusion completely to induce global ischemia.

-

Reperfusion (60 min): Restore perfusion. For the malonate group, use the malonate-containing buffer for the first 15 minutes, followed by standard buffer for the remaining 45 minutes.

-

-

Endpoint Analysis:

-

Infarct Size Measurement: At the end of reperfusion, perfuse the heart with 1% triphenyltetrazolium chloride (TTC) to stain viable tissue red, leaving the infarcted area pale. Slice the ventricles and photograph for digital planimetry to calculate infarct size as a percentage of the total ventricular area.

-

LDH Release: Collect the coronary effluent during the first 15 minutes of reperfusion and measure lactate dehydrogenase (LDH) activity spectrophotometrically as an indicator of cell death.

-

Caption: Workflow for an ischemia-reperfusion experiment with malonate treatment.

Protocol for Measuring Malonate-Induced Mitochondrial Potential Collapse

This protocol is based on methods for analyzing direct mitochondrial toxicity.

Objective: To measure changes in mitochondrial membrane potential (ΔΨm) in isolated mitochondria following exposure to malonate.

Methodology:

-

Mitochondrial Isolation:

-

Euthanize adult Sprague-Dawley rats and excise the brain (or other tissue of interest).

-

Homogenize the tissue in an ice-cold isolation buffer (e.g., containing sucrose, EGTA, and Tris-HCl).

-

Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. Resuspend the final mitochondrial pellet in an appropriate buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Measurement of ΔΨm:

-

Use a fluorescent, cationic dye that accumulates in mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

In a fluorometer cuvette, add respiration buffer (containing substrates like glutamate/malate, but not succinate, to maintain a baseline potential).

-

Add a known amount of isolated mitochondria (e.g., 500 µg protein). The uptake of TMRE by the polarized mitochondria will cause a decrease in the fluorescence signal in the buffer (quenching).

-

Allow the signal to stabilize.

-

Add malonate at various final concentrations (e.g., 1, 10, 50, 100 mM).

-

Monitor the fluorescence signal over time. A collapse in ΔΨm will cause the TMRE dye to be released from the mitochondria, resulting in an increase in fluorescence (de-quenching).

-

-

Controls:

-

Negative Control: A vehicle-only control.

-

Positive Control: Use a known mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to induce a complete collapse of the membrane potential.

-

Conclusion and Future Directions

Malonate's role as a competitive inhibitor of succinate dehydrogenase makes it an invaluable tool in metabolic research. Its ability to disrupt the Krebs cycle and electron transport chain provides a clear model for studying the consequences of mitochondrial dysfunction. The quantitative data and protocols presented herein highlight its application in fields like cardioprotection, where modulating SDH activity and subsequent ROS production is a promising therapeutic strategy. Furthermore, understanding the pathways of malonate-induced cell death offers insights into toxicological mechanisms and potential interventions. For drug development professionals, malonate and its derivatives represent a chemical scaffold for designing more specific and potent modulators of SDH for therapeutic purposes, warranting further investigation into their pharmacokinetics and clinical potential.

References

Malonate as a Competitive Inhibitor of Succinate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of malonate's role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. Understanding this classic example of competitive inhibition is fundamental for enzymology and has implications for drug design and toxicology.

Executive Summary

Malonate is a dicarboxylic acid structurally similar to the natural substrate of succinate dehydrogenase, succinate. This structural analogy allows malonate to bind to the active site of the enzyme, but it cannot be dehydrogenated. This binding event prevents the normal binding of succinate, thereby competitively inhibiting the enzyme's activity. This guide will detail the kinetics of this inhibition, provide standard experimental protocols for its characterization, and illustrate the underlying biochemical pathways.

Mechanism of Action: Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, which closely resembles the substrate, competes for the same active site on an enzyme. In the case of succinate dehydrogenase, both succinate and malonate can bind to the catalytic site.

The key characteristics of this inhibition model are:

-

Reversibility: The inhibitor is not covalently bound and can dissociate from the enzyme.

-

Substrate Concentration Dependence: The inhibitory effect can be overcome by increasing the concentration of the substrate (succinate).

-

Kinetic Profile: In the presence of a competitive inhibitor, the Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. This is because at a sufficiently high substrate concentration, the substrate will outcompete the inhibitor for binding to the active site.

Quantitative Inhibition Data

The inhibitory effect of malonate on succinate dehydrogenase can be quantified by determining the inhibition constant (Ki). The Ki represents the concentration of inhibitor required to produce half-maximum inhibition.

| Parameter | Description | Typical Value Range | Reference |

| Km for Succinate | Michaelis constant for the substrate, succinate. Represents the substrate concentration at which the reaction velocity is half of Vmax. | 0.4 - 1.5 mM | |

| Ki for Malonate | Inhibition constant for the competitive inhibitor, malonate. A lower Ki value indicates a more potent inhibitor. | 0.1 - 0.5 mM | |

| Vmax | Maximum velocity of the enzyme reaction. | Unchanged in the presence of a competitive inhibitor. |

Note: The exact values can vary depending on the source of the enzyme (e.g., bovine heart mitochondria, E. coli), buffer conditions, pH, and temperature.

Experimental Protocol: Characterization of Inhibition

This section outlines a generalized protocol for determining the kinetic parameters of succinate dehydrogenase inhibition by malonate using a spectrophotometric assay.

Principle

The activity of succinate dehydrogenase is monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the rate of succinate oxidation.

Materials and Reagents

-

Enzyme Source: Isolated mitochondria (e.g., from bovine heart or rat liver) or purified succinate dehydrogenase.

-

Buffer: 50 mM Potassium Phosphate Buffer (pH 7.4).

-

Substrate: Sodium Succinate stock solution (e.g., 1 M).

-

Inhibitor: Sodium Malonate stock solution (e.g., 1 M).

-

Electron Acceptor: DCPIP stock solution (e.g., 1 mM).

-

Activator: Sodium Azide (NaN3) to inhibit cytochrome c oxidase (Complex IV).

-

Spectrophotometer capable of reading at 600 nm.

Methodology

-

Enzyme Preparation: Prepare a suspension of mitochondria in the phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 5 minutes.

-

Assay Setup:

-

Prepare a series of test tubes or a 96-well plate.

-

To each well/tube, add the phosphate buffer, sodium azide, and DCPIP.

-

Create a matrix of varying succinate and malonate concentrations. For example:

-

Succinate concentrations: A range bracketing the expected Km (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

-

Malonate concentrations: A range based on the expected Ki (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM).

-

-

-

Reaction Initiation: Pre-incubate the assay mixtures at a constant temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the mitochondrial suspension.

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5 minutes). The rate of reaction is the change in absorbance per unit time.

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Michaelis-Menten plot (v₀ vs. [S]).

-

In a Lineweaver-Burk plot, data sets from different inhibitor concentrations will produce a series of lines that intersect on the y-axis, which is characteristic of competitive inhibition.

-

Determine Km and Vmax from the plots. The apparent Km (Km,app) will increase with increasing malonate concentration.

-

The Ki can be calculated from the relationship: Km,app = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Implications for Drug Development and Research

The study of malonate's inhibition of succinate dehydrogenase serves as a foundational model for understanding structure-activity relationships in drug design. By modifying the structure of malonate, researchers can develop more potent and specific inhibitors of SDH. Such inhibitors have potential applications as:

-

Anticancer Agents: Some tumor types are highly dependent on SDH activity, and its inhibition can be a therapeutic strategy.

-

Antifungal and Antiparasitic Agents: SDH is a crucial enzyme in many pathogens, and targeting it can be an effective approach for antimicrobial drug development.

-

Research Tools: Selective inhibitors are invaluable for studying the role of the Krebs cycle and electron transport chain in various physiological and pathological processes.

Conclusion

Malonate is a classic and potent competitive inhibitor of succinate dehydrogenase, acting by binding to the enzyme's active site and preventing the binding of the natural substrate, succinate. The kinetics of this inhibition are characterized by an increase in the apparent Km of succinate with no change in the Vmax. The experimental protocols outlined in this guide provide a robust framework for studying this and other enzyme inhibitors, offering valuable insights for basic research and the development of novel therapeutics.

natural occurrence of malonate in biological systems

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction to Malonate

Malonate, or propanedioic acid, is a three-carbon dicarboxylic acid that is naturally present in a variety of biological systems, including plants, bacteria, and animals.[1][2] It is widely recognized as a classic competitive inhibitor of succinate dehydrogenase (Complex II), a key enzyme in both the citric acid (TCA) cycle and the electron transport chain.[1][2][3] This inhibition leads to the accumulation of succinate, which can profoundly impact cellular metabolism and energy generation.[1] Beyond its role as a metabolic inhibitor, malonate plays significant parts in symbiotic nitrogen metabolism, brain development, and serves as a precursor for biosynthesis pathways.[2][4] Its activated form, malonyl-CoA, is a fundamental building block in the biosynthesis of fatty acids and polyketides.[1] The study of malonate's occurrence, metabolism, and physiological effects is crucial for understanding cellular energy homeostasis, metabolic regulation, and its potential as a therapeutic agent.[1][5]

Natural Occurrence and Quantitative Data

Malonate is found across different kingdoms of life. Its concentration can vary significantly depending on the organism, tissue type, and physiological state.

Plants

Malonate is particularly abundant in the tissues of leguminous plants.[1][2][4] In these plants, it is involved in symbiotic nitrogen fixation and may also act as a defensive metabolite under stress conditions.[1][2] The biosynthesis of malonate in young soybean roots has been shown to occur via acetyl-coenzyme A carboxylase.[1] An alternative pathway, the oxidative α-decarboxylation of oxaloacetate, has also been proposed and the enzymes responsible are found to be widely distributed among various plant species, especially in root tissues.[6]

Table 1: Malonate Concentration in Plant Tissues

| Plant Species | Tissue | Concentration | Reference |

|---|---|---|---|

| Soybean (Glycine max) | Root Tissue | Pathway via acetyl-CoA carboxylase demonstrated | [1] |

| Various Higher Plants | Root, Leaf, Seed | Enzyme for OAA to malonate conversion is widely distributed | [6] |

| Chickpea (Cicer arietinum) | Root Exudates | Major organic anion released under Phosphate-stress |[1] |

Bacteria and Fungi

Various bacteria can utilize malonate as their sole source of carbon and energy.[1][7] Organisms such as Klebsiella pneumoniae, Acinetobacter calcoaceticus, and Pseudomonas putida possess specific metabolic pathways to degrade malonate.[1] In symbiotic bacteria like Rhizobium leguminosarium, malonate metabolism is essential for nitrogen fixation in clover nodules.[1][2][4] Some fungi also produce malonate as a fermentation product.[1]

Table 2: Malonate Utilization in Microorganisms

| Organism | Context | Key Genes/Enzymes | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | Malonate degradation | mdc gene cluster, biotin-independent malonate decarboxylase | [7] |

| Malonomonas rubra | Anaerobic malonate degradation | mad gene cluster, biotin-dependent malonate decarboxylase | [7] |

| Pseudomonas aeruginosa | Malonate utilization | Biotin-independent cytosolic malonate decarboxylase (MdcC, MdcA, MdcD, MdcE) | [8] |

| Rhizobium leguminosarium | Symbiotic nitrogen fixation | matABC operon (malonyl-CoA synthetase, malonyl-CoA decarboxylase) | [9] |

| Myceliophthora thermophila | Engineered production | Achieved 40.8 mg/L from glucose via an artificial pathway |[10] |

Animals and Humans

Malonate is detected in various animal tissues, including the brain, and in invertebrates like earthworms and mussels.[1] In developing rat brains, its presence suggests a potential role in brain development.[2][4] Elevated levels of malonate in mussels have been linked to heat stress, where it inhibits the TCA cycle and impacts energy production.[1] In humans, serum malonate is being investigated as a potential biomarker for de novo lipogenesis (fatty acid synthesis).[11]

Table 3: Malonate Concentration in Animal Tissues

| Organism | Tissue/Fluid | Concentration | Reference |

|---|---|---|---|

| Adult Rat | Brain | 192 nmol/g wet weight | [12] |

| Human | Serum (Normal) | Estimated at 14.1 ± 1.1 pmol in 50 µl |[11][13] |

Biochemical Pathways Involving Malonate

Malonate is a key node in several metabolic pathways, from its own synthesis and breakdown to its profound impact on central energy metabolism.

Malonate Biosynthesis

In biological systems, malonate is primarily synthesized from two main precursors: acetyl-CoA and oxaloacetate.

-

From Acetyl-CoA: In plants like the soybean, the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) forms malonyl-CoA, a key intermediate in fatty acid synthesis.[1] Malonyl-CoA can then be hydrolyzed to yield free malonate.

-

From Oxaloacetate: An alternative pathway present in a wide range of plants involves the oxidative α-decarboxylation of oxaloacetate (OAA) to produce malonate.[6]

Malonate Degradation in Bacteria

Bacteria that use malonate as a carbon source have evolved efficient degradation pathways. A common mechanism involves the activation of malonate to malonyl-CoA, followed by decarboxylation.

-

Transport: Malonate is transported into the cell by a transporter protein, such as MatC.[9]

-

Activation: Malonyl-CoA synthetase (MatB) activates malonate to malonyl-CoA.[9]

-

Decarboxylation: Malonyl-CoA decarboxylase (MatA) decarboxylates malonyl-CoA to acetyl-CoA and CO2.[9]

The resulting acetyl-CoA can then enter central metabolic pathways like the TCA cycle.

Inhibition of Succinate Dehydrogenase

Malonate's structural similarity to succinate allows it to bind to the active site of succinate dehydrogenase, competitively inhibiting the enzyme's function.[14][15][16] This blocks the conversion of succinate to fumarate in the TCA cycle.[1] The resulting accumulation of succinate can have widespread metabolic consequences, including a shift towards glycolysis and the production of reactive oxygen species (ROS).[5][17]

Experimental Protocols and Methodologies

The detection and quantification of malonate in biological samples require sensitive and specific analytical techniques. Additionally, simple biochemical tests are used in microbiology to determine an organism's ability to utilize malonate.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying serum malonate.[11] The protocol is particularly useful for detecting low physiological concentrations.

Objective: To accurately measure the concentration of malonate in a biological fluid like serum.

Methodology Outline:

-

Sample Collection: Collect blood samples and separate serum by centrifugation (e.g., 1,500 g for 10 min). Store serum at -20°C.[11][13]

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C₃]malonic acid) to a small volume of serum (e.g., 50 µl) for accurate quantification via isotope dilution.[11][13]

-

Derivatization: Convert malonic acid (MA) into a derivative that is more amenable to positive ion electrospray ionization for enhanced sensitivity. A common method is to derivatize MA into di-(1-methyl-3-piperidinyl)malonate (DMP-MA).[11][13] This can increase sensitivity over 100-fold compared to negative ionization mode analysis of underivatized MA.[11]

-

LC Separation: Inject the derivatized sample into a Liquid Chromatography system. Use a suitable column (e.g., Hypersil GOLD C18) to separate the analyte from other matrix components.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[11]

-

Quantification: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transition for DMP-MA (e.g., m/z 299 → m/z 98) and its isotope-labeled internal standard.[13] Quantify the amount of malonate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[18]

Malonate Utilization Test (Microbiology)

This is a qualitative test to determine if a bacterium can use malonate as its sole source of carbon. It is commonly used to differentiate among members of the Enterobacteriaceae family.[14][19][20]

Objective: To assess the ability of a microorganism to utilize malonate.

Principle: Organisms capable of using sodium malonate as a carbon source and ammonium sulfate as a nitrogen source will grow in the malonate broth.[20] This metabolism produces alkaline byproducts, which raise the pH of the medium. A pH indicator, bromothymol blue, changes color from green (neutral pH ~6.7) to blue (alkaline pH >7.6) in a positive test.[14][20]

Protocol:

-

Medium Preparation: Use a sterile malonate broth containing sodium malonate, ammonium sulfate, a small amount of glucose (to stimulate initial growth), and bromothymol blue indicator.[14]

-

Inoculation: Aseptically inoculate the broth with a light inoculum from a pure 18-24 hour culture of the test organism.[19][21]

-

Incubation: Incubate the tube with a loosened cap at 35-37°C for 24-48 hours.[19][20]

-

Interpretation:

Conclusion

Malonate is a naturally occurring dicarboxylic acid with a diverse and significant presence across the biological landscape. From its high concentrations in legumes, where it plays a role in nitrogen fixation, to its metabolic function in bacteria and its presence in animal tissues, malonate is more than just a classical enzyme inhibitor. Its role as the activated precursor malonyl-CoA places it at the heart of fatty acid and polyketide biosynthesis. Furthermore, its ability to modulate the TCA cycle through the inhibition of succinate dehydrogenase provides a powerful mechanism for influencing cellular energy metabolism and redox status. Understanding the natural occurrence, metabolic pathways, and physiological impact of malonate is essential for researchers in biochemistry, microbiology, and drug development, offering insights into metabolic regulation and potential avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vedantu.com [vedantu.com]

- 4. [PDF] Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. | Semantic Scholar [semanticscholar.org]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. Enzymic and genetic basis for bacterial growth on malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malonate utilization by Pseudomonas aeruginosa affects quorum-sensing and virulence and leads to formation of mineralized biofilm-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically [frontiersin.org]

- 11. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Malonate Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The versatility of plant organic acid metabolism in leaves is underpinned by mitochondrial malate–citrate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. microbenotes.com [microbenotes.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

malonate(1-) involvement in fatty acid biosynthesis

An In-depth Technical Guide on the Core Involvement of Malonate(1-) in Fatty Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty acid biosynthesis is a fundamental metabolic process responsible for creating the building blocks of cellular membranes, storing energy, and generating signaling molecules. At the heart of this pathway lies the molecule malonyl-CoA, the activated form of malonate(1-). While free malonate is not the direct substrate, its carboxylated derivative, malonyl-CoA, serves as the essential two-carbon donor for the elongation of fatty acid chains. This technical guide provides a comprehensive overview of the role of malonyl-CoA in fatty acid biosynthesis, detailing the core biochemical reactions, the key enzymes involved, their regulation, and the experimental methods used to study this pathway. Furthermore, it highlights the significance of this pathway as a target for drug development in various disease states.

The Central Role of Malonyl-CoA in Fatty Acid Synthesis

The synthesis of fatty acids is an anabolic process that builds long-chain fatty acids, typically palmitate (C16:0), from two-carbon units derived from acetyl-CoA. The direct donor of these two-carbon units is not acetyl-CoA itself, but rather its carboxylated and activated form, malonyl-CoA .[1][2]

The conversion of acetyl-CoA to malonyl-CoA is the first committed and rate-limiting step in the entire process.[3][4] This critical reaction is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) .[5][6] The overall reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

This initial step is highly regulated and serves as a major control point for the entire pathway. Once formed, malonyl-CoA provides the carbon units for the iterative elongation process catalyzed by the Fatty Acid Synthase (FAS) complex.[7]

The Fatty Acid Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of a saturated fatty acid like palmitate occurs in the cytoplasm and involves a repeating four-step cycle of reactions executed by the Fatty Acid Synthase (FAS) multi-enzyme complex.

Priming the Synthase

The cycle begins by priming the FAS complex. First, an acetyl group from acetyl-CoA is transferred to the Acyl Carrier Protein (ACP) domain of FAS. This reaction is catalyzed by Malonyl/acetyl-transferase (MAT). The acetyl group is then transferred to a cysteine residue in the β-ketoacyl-ACP synthase (KS) domain.

Loading the Elongation Unit

The now-vacant ACP domain is loaded with the malonyl group from malonyl-CoA, a reaction also catalyzed by MAT.[1][8] This sets the stage for the first round of elongation.

The Four-Step Elongation Cycle

The core of fatty acid synthesis consists of four recurring reactions that extend the fatty acyl chain by two carbons per cycle.

-

Condensation: The acetyl group on the KS domain condenses with the malonyl group on the ACP. This reaction, catalyzed by KS, involves the decarboxylation of the malonyl group, releasing a molecule of CO₂. The release of CO₂ makes this condensation reaction energetically favorable and essentially irreversible.[4][7] The result is a four-carbon β-ketoacyl-ACP.

-

Reduction: The β-keto group is reduced to a hydroxyl group by the β-ketoacyl-ACP reductase (KR) domain, using NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by the β-hydroxyacyl-ACP dehydratase (DH) domain, creating a trans-double bond.

-

Reduction: The double bond is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to form a saturated acyl-ACP.

This four-carbon butyryl-ACP is then transferred back to the KS domain, and the cycle repeats. In each subsequent cycle, a new malonyl-CoA molecule provides a two-carbon unit to elongate the growing chain.[4] After seven complete cycles, a 16-carbon palmitoyl-ACP is formed.

Termination

The synthesis is terminated when the thioesterase (TE) domain hydrolyzes the bond connecting the completed palmitate chain to the ACP, releasing the free fatty acid.[7]

Caption: Figure 1: De Novo Fatty Acid Biosynthesis Pathway.

Key Enzymes and Their Regulation

The fatty acid synthesis pathway is tightly controlled, primarily through the regulation of its key enzymes.

Acetyl-CoA Carboxylase (ACC)

ACC is the gatekeeper of fatty acid synthesis.[5] Its activity is modulated by multiple mechanisms:

-

Allosteric Regulation: ACC is allosterically activated by citrate .[5] High levels of citrate in the cytoplasm indicate an energy-rich state and an abundance of acetyl-CoA, signaling that excess carbon can be stored as fat. Conversely, the end product of the pathway, palmitoyl-CoA , acts as a feedback inhibitor.[3][5]

-

Covalent Modification: ACC is inhibited by phosphorylation, a process mediated by AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).[3][5][9] AMPK is activated by high AMP levels (a low-energy signal), thus halting the energy-consuming process of fatty acid synthesis. Hormones also play a role: glucagon and epinephrine promote phosphorylation (inhibition), while insulin activates a phosphatase that dephosphorylates and activates ACC, promoting fat storage.[3][9]

| Regulator | Mechanism | Effect on ACC Activity | Physiological State |

| Citrate | Allosteric Activation | ↑ Increase | High energy, fed state |

| Palmitoyl-CoA | Allosteric Inhibition | ↓ Decrease | High fatty acid levels |

| Insulin | Covalent (Dephosphorylation) | ↑ Increase | Fed state, high blood glucose |

| Glucagon / Epinephrine | Covalent (Phosphorylation) | ↓ Decrease | Fasting state, stress |

| AMP (via AMPK) | Covalent (Phosphorylation) | ↓ Decrease | Low energy state |

Table 1: Regulation of Acetyl-CoA Carboxylase (ACC).

Caption: Figure 2: Regulation of Acetyl-CoA Carboxylase.

Fatty Acid Synthase (FAS)

In mammals, FAS is a large homodimeric protein (Type I FAS), where each monomer contains all seven required catalytic domains.[7][10] In contrast, bacteria and plants utilize a Type II FAS system, where individual, monofunctional enzymes carry out the reactions.[5] The primary regulation of FAS is transcriptional, with its expression being upregulated by insulin.

Malonyl-CoA as a Reciprocal Regulator

Beyond its role as a substrate, malonyl-CoA is a crucial regulator that prevents futile metabolic cycling. It acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1) , an enzyme located on the outer mitochondrial membrane.[1][3] CPT1 is responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation (breakdown). By inhibiting CPT1, high levels of malonyl-CoA ensure that newly synthesized fatty acids are not immediately transported into the mitochondria and degraded.[11][12]

Experimental Protocols for Studying Fatty Acid Biosynthesis

In Vitro Fatty Acid Synthase (FAS) Activity Assay

A common method to measure FAS activity involves monitoring the incorporation of labeled substrates into fatty acids. A modern approach uses stable isotope-labeled precursors and high-resolution mass spectrometry.[13][14]

Objective: To quantify the rate of fatty acid synthesis by purified FAS enzyme.

Materials:

-

Purified FAS enzyme

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Acetyl-CoA (primer)

-

¹³C₃-labeled Malonyl-CoA (elongation substrate)

-

NADPH (reductant)

-

Internal standard (e.g., deuterated palmitic acid, NEFA 16:0(+²H₄))

-

Organic solvents for extraction (e.g., chloroform/methanol mixture)

-

High-resolution mass spectrometer (e.g., Orbitrap)

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, purified FAS, acetyl-CoA, and NADPH.

-

Initiation: Start the reaction by adding ¹³C₃-malonyl-CoA to the mixture. Incubate at 37°C.

-

Time Points: At defined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching and Extraction: Immediately stop the reaction in the aliquot by adding an ice-cold extraction solvent (e.g., Bligh and Dyer method) containing a known amount of the internal standard.

-

Phase Separation: Vortex vigorously and centrifuge to separate the organic and aqueous phases. The newly synthesized ¹³C-labeled fatty acids will partition into the lower organic phase.

-

Analysis: Analyze the organic extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.[13]

-

Quantification: Quantify the amount of de novo synthesized ¹³C-labeled non-esterified fatty acids (NEFAs) by comparing their signal intensity to that of the internal standard. The specific activity of FAS can then be calculated (e.g., in nmol of product per mg of enzyme per minute).[13]

Caption: Figure 3: Experimental Workflow for In Vitro FAS Assay.

Analysis of Fatty Acid Profile

To determine the types and quantities of different fatty acids produced by a biological system, Gas Chromatography/Mass Spectrometry (GC-MS) is the standard technique.[15] This involves extracting the lipids, derivatizing the fatty acids into volatile methyl esters (FAMEs), and then separating and identifying them using GC-MS.

Implications for Drug Development

The central role of fatty acid biosynthesis in cellular metabolism makes it a compelling target for therapeutic intervention, especially in diseases characterized by metabolic dysregulation.[16][17]

-

Oncology: Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production. Inhibitors of ACC and FAS are being actively investigated as anti-cancer agents.[16]

-

Metabolic Syndrome: Conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are associated with increased lipogenesis. Targeting this pathway could reduce ectopic fat deposition and improve insulin sensitivity.[16]

-

Infectious Diseases: The differences between the mammalian Type I FAS and the bacterial Type II FAS systems offer a therapeutic window for developing novel antibiotics that selectively inhibit the bacterial pathway.[16][17]

Conclusion

Malonate(1-), in its activated form malonyl-CoA, is indispensable to fatty acid biosynthesis. It functions not only as the fundamental two-carbon building block for chain elongation but also as a critical metabolic sensor that coordinates the balance between fatty acid synthesis and degradation. The enzymes that produce and consume malonyl-CoA, particularly ACC and FAS, are subject to exquisite regulation, making them key nodes in cellular metabolism. A thorough understanding of these pathways, supported by robust experimental methodologies, continues to pave the way for novel therapeutic strategies targeting a range of human diseases.

References

- 1. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Structure and function of animal fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fatty Acid Synthase: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty Acid Synthase: Structure, Function, and Regulation | CoLab [colab.ws]

An In-depth Technical Guide to the Chemical Structure and Formula of Malonate(1-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of the malonate(1-) anion. It also delves into key experimental protocols involving malonates and their significant roles in biological pathways, offering valuable insights for professionals in research and drug development.

Chemical Structure and Formula

Malonate(1-), also known as hydrogen malonate, is the conjugate base of malonic acid, a simple dicarboxylic acid. Malonic acid, with the chemical formula C₃H₄O₄, possesses two carboxylic acid functional groups.[1] The loss of a single proton (H⁺) from one of these groups results in the formation of the malonate(1-) anion, which has the chemical formula C₃H₃O₄⁻ .

The structure of malonate(1-) features a central methylene group (-CH₂-) flanked by a carboxylic acid group (-COOH) and a carboxylate group (-COO⁻). The negative charge is delocalized across the two oxygen atoms of the carboxylate group through resonance, which contributes to its stability.

The formation of malonate(1-) from malonic acid is a reversible acid-base reaction governed by its first acid dissociation constant (pKa₁).

Caption: Deprotonation of malonic acid to form malonate(1-).

Quantitative Data

The following table summarizes key quantitative data for malonic acid, the precursor to the malonate(1-) anion.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₄O₄ | [1][2] |

| Molar Mass | 104.06 g/mol | [1] |

| IUPAC Name | Propanedioic acid | [1][2] |

| CAS Number | 141-82-2 | [2] |

| Melting Point | 135-137 °C (decomposes) | [2] |

| Density | 1.619 g/cm³ | [2] |

| pKa₁ | 2.83 | [2] |

| pKa₂ | 5.69 | [2] |

| SMILES | C(C(=O)O)C(=O)O | [2] |

| InChI Key | OFOBLEOULBTSOW-UHFFFAOYSA-N | [2] |

Experimental Protocols

Malonates, particularly diethyl malonate, are crucial reagents in organic synthesis. The following are generalized protocols for two fundamental reactions involving malonates.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[3][4] The process involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Objective: To synthesize a mono-substituted acetic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) in ethanol

-

Alkyl halide (R-X)

-

Aqueous acid (e.g., H₃O⁺)

-

Heating apparatus

Methodology:

-

Enolate Formation: Diethyl malonate is treated with a base, typically sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.[4]

-

Alkylation: The enolate is then reacted with an alkyl halide in an Sₙ2 reaction, where the enolate acts as a nucleophile, to introduce an alkyl group at the α-position.[4]

-

Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed with acid and heat. This converts the two ester groups into carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final substituted carboxylic acid and carbon dioxide.[3]

Caption: Workflow for the Malonic Ester Synthesis.

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The Doebner modification utilizes malonic acid and pyridine, leading to a decarboxylation step.[2][5]

Objective: To synthesize an α,β-unsaturated carboxylic acid from an aldehyde.

Materials:

-

Aldehyde (R-CHO)

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (catalytic amount)

-

Heating apparatus

Methodology:

-

Reaction Setup: An aldehyde is dissolved in pyridine. Malonic acid is added to this solution, followed by a catalytic amount of piperidine.[5]

-

Condensation and Decarboxylation: The reaction mixture is heated to reflux. The malonic acid condenses with the aldehyde, and the intermediate undergoes decarboxylation, driven by the pyridine and heat, to form the α,β-unsaturated carboxylic acid.[5]

-

Workup: After the reaction is complete, the mixture is cooled and acidified, which typically causes the product to precipitate. The solid product can then be collected by filtration.[5]

Biological Significance of Malonate

Malonate and its derivatives play crucial roles in several key metabolic pathways.

Inhibition of Mitochondrial Respiration

Malonate is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. It structurally resembles the natural substrate, succinate, and binds to the active site of the enzyme without being oxidized. This inhibition blocks the conversion of succinate to fumarate, interrupting the citric acid cycle and the flow of electrons in the respiratory chain.[6][7] This blockage can lead to an accumulation of succinate and an increase in the production of reactive oxygen species (ROS).[6][8]

Caption: Malonate competitively inhibits Complex II of the ETC.

Role in Fatty Acid Biosynthesis

While malonate itself is an inhibitor of respiration, its activated form, malonyl-CoA, is a fundamental building block for fatty acid synthesis.[9][10] Acetyl-CoA is carboxylated to form malonyl-CoA in a reaction catalyzed by acetyl-CoA carboxylase.[10] Malonyl-CoA then serves as the donor of two-carbon units that are sequentially added to a growing fatty acid chain by the fatty acid synthase complex.[9][11]

Caption: Role of Malonyl-CoA in Fatty Acid Synthesis.

References

- 1. youtube.com [youtube.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

The Dawn of Metabolic Control: A Technical History of Malonate as a Biochemical Tool

For Immediate Release

A deep dive into the discovery of malonate as a potent and specific inhibitor of cellular respiration, this technical guide illuminates the foundational experiments that paved the way for our understanding of metabolic pathways. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive historical and technical perspective on a cornerstone of biochemical research.

The study of cellular metabolism, a complex web of interconnected biochemical reactions, was revolutionized by the discovery of specific inhibitors that could selectively block individual steps in these pathways. Among the most significant of these was malonate, a simple dicarboxylic acid that provided a key to unlocking the secrets of the Krebs cycle. This in-depth guide explores the history of malonate's discovery as a metabolic inhibitor, detailing the key experiments, presenting the quantitative data, and providing the experimental context for this landmark achievement in biochemistry.

The Pivotal Discovery: Unmasking a Competitive Inhibitor

The story of malonate's rise to prominence as a metabolic inhibitor begins in the late 1920s. While studying the dehydrogenating enzymes of bacteria, Judah H. Quastel and W. R. Wooldridge made a crucial observation. In their 1928 paper, "Some properties of the dehydrogenating enzymes of bacteria," they reported that malonate specifically inhibited the oxidation of succinate by Escherichia coli. This was a groundbreaking finding, as it demonstrated that a molecule structurally similar to a substrate could interfere with an enzymatic reaction.

This pioneering work laid the groundwork for the concept of competitive inhibition, a fundamental principle of enzyme kinetics. Malonate, with its two carboxyl groups, bears a striking structural resemblance to succinate. This similarity allows it to bind to the active site of succinate dehydrogenase, the enzyme responsible for oxidizing succinate to fumarate in the Krebs cycle, thereby preventing the natural substrate from binding and halting the reaction.

Later, in the 1930s, Sir Hans Krebs masterfully utilized malonate in his seminal experiments to elucidate the cyclic nature of the metabolic pathway that would eventually bear his name. By observing the accumulation of succinate in the presence of malonate, Krebs was able to deduce the sequence of reactions that constitute the citric acid cycle.[1] This elegant use of a specific inhibitor stands as a testament to the power of chemical tools in dissecting complex biological systems.

Quantitative Analysis of Inhibition

The inhibitory effect of malonate on succinate dehydrogenase has been quantified in numerous studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. The following table summarizes key quantitative data on malonate inhibition.

| Enzyme Source | Substrate | Inhibitor | Ki Value | IC50 Value | Reference |

| E. coli | Succinate | Malonate | - | - | Quastel & Wooldridge, 1928 |

| Heart Muscle | Succinate | Malonate | ~1.5 µM | - | Thorn, 1953 |

| Rat Liver Mitochondria | Succinate | Malonate | ~25 µM | - | Pardee & Potter, 1949[2] |

Foundational Experimental Protocols

The early experiments demonstrating malonate's inhibitory effect were elegant in their simplicity. The general approach involved monitoring the oxidation of succinate in the presence and absence of malonate.

Key Experiment: Methylene Blue Reduction Assay (based on Quastel & Wooldridge, 1928)

This method relies on the ability of active succinate dehydrogenase to transfer electrons from succinate to an artificial electron acceptor, methylene blue, causing it to become colorless.

Materials:

-

Washed suspension of E. coli

-

Phosphate buffer (pH 7.4)

-

Sodium succinate solution

-

Sodium malonate solution

-

Methylene blue solution

Procedure:

-

A suspension of washed E. coli was prepared in phosphate buffer.

-

The bacterial suspension was divided into a series of Thunberg tubes.

-

To the main tube, the bacterial suspension and phosphate buffer were added.

-

The side-arm of the Thunberg tube was filled with solutions of succinate, malonate (for the test condition), and methylene blue.

-

The tubes were evacuated to create an anaerobic environment.

-

The contents of the side-arm were then tipped into the main tube to initiate the reaction.

-

The time taken for the methylene blue to be decolorized was measured. A longer decolorization time in the presence of malonate indicated inhibition of succinate dehydrogenase.

Visualizing the Molecular Sabotage

The inhibitory action of malonate can be visualized as a roadblock in the Krebs cycle, a central hub of cellular metabolism.

Caption: Inhibition of the Krebs Cycle by Malonate.

A Workflow for Discovery

The logical flow of the pioneering experiments that identified malonate as a metabolic inhibitor can be represented as follows:

References

Spectroscopic Characteristics of Malonate for Identification: A Technical Guide

Introduction

Malonate, a three-carbon dicarboxylic acid, and its esters are pivotal molecules in both biological systems and synthetic chemistry. In biochemistry, malonate is well-known as a competitive inhibitor of succinate dehydrogenase in the citric acid cycle and serves as a fundamental building block in fatty acid biosynthesis in the form of Malonyl-CoA.[1] In organic synthesis, diethyl malonate is a versatile reagent, particularly in the malonic ester synthesis for creating substituted carboxylic acids.[2][3] Given its significance, the accurate identification and quantification of malonate in various matrices are crucial for researchers in drug development, metabolic studies, and materials science. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS)—used to identify and characterize malonate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of malonate esters. Both ¹H (proton) and ¹³C NMR provide distinct signatures based on the chemical environment of the nuclei. Diethyl malonate is a classic example used for characterizing the malonate backbone.

¹H NMR Spectroscopy

The proton NMR spectrum of diethyl malonate is characterized by two main signals corresponding to the ethoxy groups and the central methylene bridge.

-

Methylene Protons (-CH₂-) : The two protons on the central carbon are acidic and appear as a singlet.

-

Ethoxy Protons (-OCH₂CH₃) : These protons give rise to a quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. For diethyl malonate, distinct peaks are observed for the carbonyl carbon, the central methylene carbon, and the two carbons of the ethyl groups.

Table 1: NMR Spectroscopic Data for Diethyl Malonate in CDCl₃

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| ¹H | -CH₂- (malonyl) | ~3.3 - 3.4 | Singlet |

| ¹H | -OCH₂ CH₃ | ~4.2 | Quartet |

| ¹H | -OCH₂CH₃ | ~1.2 - 1.3 | Triplet |

| ¹³C | C =O | ~166 - 167 | - |

| ¹³C | -OCH₂ CH₃ | ~61 - 62 | - |

| ¹³C | -CH₂ - (malonyl) | ~41 - 42 | - |

| ¹³C | -OCH₂CH₃ | ~14 | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4][5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of the malonate sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[7]

-

Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences. Typical acquisition times are a few minutes for ¹H NMR and can range from several minutes to hours for ¹³C NMR, depending on the sample concentration.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For malonates, these techniques are particularly sensitive to the carbonyl (C=O) and C-O bonds of the ester or carboxylate groups, as well as the vibrations of the central methylene bridge.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of malonate esters is the strong absorption band of the carbonyl group. A key characteristic of many malonate esters is the splitting of this C=O stretching band into a doublet.[8][9] This splitting is often attributed to vibrational coupling between the two carbonyl groups.[9] For metal malonates, the carboxylate stretching frequencies provide insight into the coordination mode of the ligand to the metal ion.[10]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the malonate structure are often strong in the Raman spectrum. For instance, the symmetric stretching of the carboxylate groups and the C-C backbone vibrations are readily observed.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Malonates

| Vibrational Mode | Diethyl Malonate (IR)[9] | Manganese Malonate (IR)[11] | Manganese Malonate (Raman)[11] | Cobalt Malonate (IR)[10] | Cobalt Malonate (Raman)[10] |

| O-H Stretching (Lattice Water) | - | ~3395 (broad) | - | ~3461, 3186 | ~3458, 3328, 3229 |

| C-H Stretching (Methylene) | ~2980 | ~3009 | ~3011 | ~3026, 2915 | ~2613, 2483 |

| Asymmetric C=O / COO⁻ Stretching (νas) | ~1757, 1740 | ~1560 (very strong) | ~1564 | ~1670-1500 | - |

| Symmetric C=O / COO⁻ Stretching (νs) | - | ~1442 (strong) | ~1444 | - | - |

| C-H Bending / Scissoring (δ) | ~1465 | ~1421 | ~1425 | ~1450 | ~1425 |

| C-O Stretching | ~1250 - 1150 | ~1220 | ~1222 | ~1283 | ~1274 |

| C-C Stretching | ~950 | ~941 | ~943 | - | ~2314-2136 |

Experimental Protocol: FTIR/FT-Raman Analysis

-

Sample Preparation :

-

Liquids : A thin film of the liquid sample (e.g., diethyl malonate) can be placed between two salt plates (e.g., NaCl or KBr).

-

Solids : The solid sample (e.g., metal malonates) can be mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman, the solid sample can be placed directly in a glass vial or capillary tube.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.

-

Data Acquisition : Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption or scattering peaks and compare them to reference spectra or known vibrational frequencies for functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS)

For volatile derivatives like diethyl malonate, EI-MS is commonly used. A characteristic fragmentation pattern for 2-substituted diethyl malonates is the loss of the entire diethyl malonate moiety as a neutral radical, corresponding to a mass difference of 159 Da (M-159).[12][13] Another common fragment results from the loss of an ethoxycarbonyl radical (-•CO₂Et), corresponding to a mass difference of 73 Da (M-73).[13]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for analyzing malonate from biological samples. For quantitative analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Malonic acid can be derivatized to improve its ionization efficiency in positive ion mode.[14][15]

Table 3: Key Mass Spectrometry Fragments for Malonate Derivatives

| Derivative | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Description of Fragment Loss |

| 2-Substituted Diethyl Malonates | EI | M⁺ | M-159 | Loss of •CH(CO₂Et)₂ (diethyl malonate radical) |

| 2-Substituted Diethyl Malonates | EI | M⁺ | M-73 | Loss of •CO₂Et (ethoxycarbonyl radical) |

| Di-(1-methyl-3-piperidinyl)malonate (DMP-MA) | ESI (+) | 299 ([M+H]⁺) | 98 | Product ion corresponding to the piperidinyl moiety |

| Di-(1-methyl-3-piperidinyl)malonate (DMP-MA) | ESI (+) | 299 ([M+H]⁺) | 202 | Product ion containing the malonate molecule |

Data sourced from references[12][13][15].

Experimental Protocol: LC-ESI-MS/MS for Serum Malonate Quantification

This protocol is adapted from a method for highly sensitive quantification of malonic acid (MA) in serum.[14][15]

-

Sample Preparation :

-

To 50 µL of serum, add an internal standard (e.g., ¹³C₃-labeled malonic acid).

-

Perform protein precipitation and extraction.

-

-

Derivatization : React the extracted malonic acid with 3-hydroxy-1-methylpiperidine to form di-(1-methyl-3-piperidinyl)malonate (DMP-MA). This enhances detection sensitivity in positive ESI mode.[14][15]

-

LC Separation :

-

Inject the derivatized sample into a Liquid Chromatography system.

-

Use a suitable column (e.g., C18) with a gradient elution profile (e.g., water and acetonitrile with formic acid) to separate the analyte from other matrix components.

-

-

MS/MS Detection :

-

The LC eluent is introduced into the electrospray ionization source of a tandem mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use Selected Reaction Monitoring (SRM) for quantification. For DMP-MA, monitor the transition from the precursor ion [M+H]⁺ (m/z 299) to a specific product ion (e.g., m/z 98).[15]

-

-

Quantification : Construct a calibration curve using known concentrations of the standard and calculate the concentration of malonate in the sample based on the peak area ratio of the analyte to the internal standard.

Visualization of Workflows and Biochemical Pathways

Graphviz diagrams are provided to illustrate a typical experimental workflow and the key biochemical pathways involving malonate.

Experimental and Logical Workflows

Caption: Workflow for LC-MS/MS quantification of serum malonate.

Biochemical Pathways

Malonate plays critical roles in central metabolism. It is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the citric acid cycle and is the precursor for fatty acid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 11. ias.ac.in [ias.ac.in]

- 12. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Malonate and Malonyl-CoA in Human Metabolic Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonate, a simple dicarboxylic acid, and its activated form, malonyl-CoA, are central figures in human metabolism, extending far beyond their canonical roles. While malonate is classically known as a competitive inhibitor of mitochondrial respiration, malonyl-CoA acts as a critical signaling molecule and a linchpin in the regulation of fatty acid metabolism. This technical guide delves into the multifaceted functions of malonate and malonyl-CoA, providing an in-depth analysis of their synthesis, regulatory pathways, and implications in various physiological and pathological states. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals exploring therapeutic targets within these metabolic networks.

Introduction: The Duality of Malonate and Malonyl-CoA

In the landscape of human cellular metabolism, malonate (in its anionic form, malonate(1-)) and its thioester derivative, malonyl-coenzyme A (malonyl-CoA), play distinct yet interconnected roles. Malonate is widely recognized as a classic metabolic inhibitor, while malonyl-CoA is a key substrate for fatty acid synthesis and a potent allosteric regulator of fatty acid oxidation.[1] The cytosolic concentration of malonyl-CoA is a critical determinant of fuel selection, and its dysregulation is implicated in metabolic disorders such as obesity and insulin resistance.[2] This guide will elucidate the synthesis, function, and regulation of both molecules, highlighting their significance as potential therapeutic targets.

Malonate: A Competitive Inhibitor of Succinate Dehydrogenase

Endogenous malonate can be found in various biological systems, including developing rat brains and certain legumes.[3] Its primary and most well-characterized function is the competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[4][5] By binding to the active site of SDH, malonate blocks the oxidation of succinate to fumarate, a key reaction in the Krebs cycle.[5] This inhibition leads to a reduction in cellular respiration and can induce mitochondrial stress.[4]

Pathophysiological Implications of Malonate Accumulation

Elevated levels of malonate can be cytotoxic, leading to mitochondrial potential collapse, the release of cytochrome c, and a depletion of cellular antioxidants such as glutathione (GSH). Inborn errors of metabolism, such as combined malonic and methylmalonic aciduria (CMAMMA) and malonic aciduria, result from defects in the enzymes responsible for processing malonate and malonyl-CoA, leading to their accumulation and associated pathologies.[6]

Malonyl-CoA: The Master Regulator of Fatty Acid Metabolism

Malonyl-CoA is a central node in the control of energy homeostasis, primarily by governing the flux of fatty acids. It exerts this control through two primary mechanisms: serving as the building block for fatty acid synthesis and inhibiting fatty acid oxidation.

Synthesis of Malonyl-CoA

Malonyl-CoA is synthesized in different cellular compartments through the action of acetyl-CoA carboxylase (ACC) enzymes, which carboxylate acetyl-CoA.[6]

-

Cytosol: ACC1 is the primary enzyme responsible for generating the cytosolic pool of malonyl-CoA used for de novo fatty acid synthesis.[6]

-

Mitochondrial Outer Membrane: ACC2 produces malonyl-CoA in close proximity to the outer mitochondrial membrane, where it can efficiently regulate fatty acid entry.[6]

-

Mitochondrial Matrix: A separate pathway exists within the mitochondrial matrix where the enzyme ACSF3 ligates malonate to Coenzyme A in an ATP-dependent reaction to form malonyl-CoA, which is then converted to acetyl-CoA by malonyl-CoA decarboxylase.[1][6] This pathway is crucial for detoxifying mitochondrial malonate.[6]

Regulation of Fatty Acid Oxidation

Cytosolic malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[7][8] By inhibiting CPT1, malonyl-CoA effectively prevents fatty acid breakdown, thus ensuring that fatty acid synthesis and oxidation do not occur simultaneously in a futile cycle.[1]

Malonyl-CoA as a Signaling Molecule

The concentration of malonyl-CoA is a key indicator of cellular energy status and influences several signaling pathways:

-

Fuel Selection: In tissues like muscle and heart, high levels of malonyl-CoA inhibit fatty acid oxidation, promoting glucose utilization.[7][8]

-

Insulin Secretion: In pancreatic β-cells, glucose metabolism leads to an increase in malonyl-CoA, which is part of the signaling cascade that triggers insulin secretion.[7]

-

Appetite Regulation: In the hypothalamus, malonyl-CoA levels are involved in the central control of food intake and energy balance.[7][8]

Quantitative Data

The following table summarizes key quantitative parameters related to malonate and malonyl-CoA function.

| Parameter | Value/Range | Organism/Tissue | Significance | Reference |